molecular formula C7H6Cl3N B15314633 2,6-Dichloro-3-(chloromethyl)-4-methylpyridine CAS No. 1823372-68-4

2,6-Dichloro-3-(chloromethyl)-4-methylpyridine

Cat. No.: B15314633
CAS No.: 1823372-68-4
M. Wt: 210.5 g/mol
InChI Key: QFBYDEXMCZOLEB-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-(chloromethyl)-4-methylpyridine is an organic compound with the molecular formula C₇H₆Cl₃N It is a derivative of pyridine, characterized by the presence of chlorine and methyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-(chloromethyl)-4-methylpyridine typically involves the chlorination of 4-methylpyridine. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the pyridine ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-(chloromethyl)-4-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove chlorine atoms, yielding less chlorinated derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or potassium thiolate in solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of pyridine carboxylic acids or aldehydes.

    Reduction: Formation of less chlorinated pyridine derivatives.

Scientific Research Applications

2,6-Dichloro-3-(chloromethyl)-4-methylpyridine is utilized in several scientific research areas:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of antimicrobial and anticancer agents.

    Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-(chloromethyl)-4-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups on the pyridine ring influence its binding affinity and reactivity. The compound can inhibit or activate certain biochemical pathways, depending on the nature of the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-3-methylpyridine
  • 2,6-Dichloro-4-methylpyridine
  • 2,6-Dichloro-3-(chloromethyl)pyridine

Uniqueness

2,6-Dichloro-3-(chloromethyl)-4-methylpyridine is unique due to the specific arrangement of chlorine and methyl groups on the pyridine ring. This arrangement imparts distinct chemical properties, such as reactivity and stability, making it suitable for specialized applications in various fields.

Properties

CAS No.

1823372-68-4

Molecular Formula

C7H6Cl3N

Molecular Weight

210.5 g/mol

IUPAC Name

2,6-dichloro-3-(chloromethyl)-4-methylpyridine

InChI

InChI=1S/C7H6Cl3N/c1-4-2-6(9)11-7(10)5(4)3-8/h2H,3H2,1H3

InChI Key

QFBYDEXMCZOLEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1CCl)Cl)Cl

Origin of Product

United States

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